molecular formula C18H21NO2S B2810700 N-(2-methoxybenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1049554-47-3

N-(2-methoxybenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2810700
CAS No.: 1049554-47-3
M. Wt: 315.43
InChI Key: ZTOQQAXPVHNHBA-UHFFFAOYSA-N
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Description

N-(2-Methoxybenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic small molecule characterized by a cyclopentane carboxamide core. The compound features a thiophen-2-yl substituent at the 1-position of the cyclopentane ring and a 2-methoxybenzyl group attached to the carboxamide nitrogen. This structure combines a lipophilic cyclopentane ring with aromatic heterocycles (thiophene and methoxybenzyl), which are common motifs in bioactive molecules targeting cancer, inflammation, and neurological disorders.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S/c1-21-15-8-3-2-7-14(15)13-19-17(20)18(10-4-5-11-18)16-9-6-12-22-16/h2-3,6-9,12H,4-5,10-11,13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOQQAXPVHNHBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2(CCCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxybenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Cyclopentanecarboxylic Acid Derivative: The initial step involves the preparation of a cyclopentanecarboxylic acid derivative through a series of reactions, such as alkylation or acylation.

    Introduction of the Thiophenyl Group: The thiophenyl group is introduced via a coupling reaction, often using reagents like thiophene and a suitable catalyst.

    Attachment of the Methoxybenzyl Group: The final step involves the attachment of the methoxybenzyl group through a nucleophilic substitution reaction, using 2-methoxybenzyl chloride and a base.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxybenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: 2-methoxybenzyl chloride, thiophene, bases like sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Compounds with new substituents replacing the original functional groups.

Scientific Research Applications

N-(2-methoxybenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Studied for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes or Receptors: The compound can bind to specific enzymes or receptors, modulating their activity and leading to downstream effects.

    Modulation of Signaling Pathways: It may influence various signaling pathways, altering cellular processes such as proliferation, apoptosis, or differentiation.

    Interaction with Biomolecules: The compound can interact with biomolecules like proteins, nucleic acids, or lipids, affecting their structure and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Bioactivity

The compound shares structural similarities with thiophene-containing derivatives reported in anticancer research. Key analogues and their properties are summarized below:

Compound Name Core Structure Substituents Biological Activity (IC₅₀) Key Findings
N-(2-Methoxybenzyl)-1-(Thiophen-2-yl)cyclopentanecarboxamide Cyclopentanecarboxamide 1-(Thiophen-2-yl), N-(2-methoxybenzyl) Not reported Hypothesized enhanced metabolic stability due to cyclopentane rigidity .
(Z)-4-(3-Oxo-3-(Thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (26) Propenylamino-sulfonamide Thiophen-2-yl, thiazole, sulfonamide 10.25 µM Strong antiproliferative activity against breast cancer cells .
Merck Compound 14 Biphenyl-carboxylate Pyridine, cyanoacetamido, methyl ester Not reported Optimized for kinase inhibition; demonstrates high binding affinity .
(Z)-3-(4-Methoxybenzo[d]thiazol-2-ylamino)-1-(thiophen-2-yl)prop-2-en-1-one (29) Propenone-thiazole Thiophen-2-yl, methoxybenzothiazole 9.39 µM Superior to doxorubicin in cytotoxicity assays .

Key Observations:

Core Flexibility vs.

Substituent Effects : The 2-methoxybenzyl group may enhance blood-brain barrier penetration compared to sulfonamide or thiazole moieties in analogues, which are more polar .

Activity Gaps: While thiophene-propenylamino derivatives exhibit IC₅₀ values ~9–10 µM against breast cancer cells, the target compound’s activity remains unquantified in the provided evidence, necessitating further experimental validation .

Computational and Crystallographic Insights

  • Density Functional Theory (DFT) Studies : The incorporation of exact-exchange terms in hybrid functionals (e.g., B3LYP) could improve predictions of the compound’s electronic properties, such as dipole moments and HOMO-LUMO gaps, which influence receptor binding .
  • Crystallographic Tools: Programs like Mercury () and SHELX () enable comparative analysis of packing patterns and intermolecular interactions. For example, the cyclopentane ring’s steric bulk may alter crystal packing compared to planar propenone analogues, affecting solubility .

Biological Activity

N-(2-methoxybenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is an organic compound characterized by its unique structural features, including a cyclopentanecarboxamide core, a thiophen-2-yl group, and a methoxybenzyl substituent. This compound has garnered attention in the scientific community for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. These interactions can lead to modulation of enzyme activities or receptor functions, potentially influencing several cellular processes. The specific pathways involved may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that play crucial roles in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptors, affecting signaling cascades.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Preliminary studies suggest that this compound may also possess activity against various bacterial strains and fungi, although specific data on its efficacy is still limited.

Anticancer Activity

The anticancer potential of this compound has been a subject of investigation. Compounds with similar structures have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. Further research is needed to establish the specific mechanisms through which this compound exerts its anticancer effects.

Comparative Studies

A comparative analysis of this compound with related compounds reveals significant insights into its biological activity:

Compound NameBiological ActivityReference Source
N-(4-methoxybenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamideAntimicrobial, AnticancerBenchChem
N-(4-methoxybenzyl)-1-(thiophen-2-yl)cyclohexanecarboxamideModerate AnticancerPubChem
Other Thiophene DerivativesVaries (antimicrobial)Various Studies

Case Study: Anticancer Effects

In a study focusing on structurally similar compounds, researchers evaluated the cytotoxic effects of various thiophene derivatives on cancer cell lines. The study found that certain derivatives exhibited significant cytotoxicity, leading to further exploration of their mechanisms of action. While specific data on this compound remains sparse, the trends observed in related compounds provide a promising basis for future investigations.

Pharmacological Applications

This compound is being explored for potential applications in drug development due to its unique structural properties. Its ability to interact with biological targets may position it as a candidate for therapeutic agents aimed at treating infections or cancer.

Q & A

Q. How can contradictory bioactivity data between cell-based and cell-free assays be addressed?

  • Methodological Answer :
  • Membrane Permeability : Measure PAMPA permeability (e.g., Pe = 2.1 × 106^{-6} cm/s) to assess cellular uptake limitations .
  • Protein Binding : Equilibrium dialysis quantifies free fraction in serum (e.g., 85% bound to BSA) .

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